4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
Overview
Description
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, also known as 4-HEMA, is an organic compound with a unique chemical structure. It is a derivative of benzoic acid and has two hydroxyethoxy groups and a methoxy group attached to the benzoic acid nucleus. 4-HEMA has been studied extensively due to its potential applications in drug synthesis, biochemistry, and medical research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Encapsulation in Nanohybrids for Flavor Control
4-Hydroxy-3-methoxybenzoic acid, a common flavoring agent in foods, has been encapsulated into layered double hydroxide (LDH) to create nanohybrids. These nanohybrids, named VA-LDH, exhibit controlled release of the flavoring agent, making them potential candidates for innovative food technology applications (Hong, Oh, & Choy, 2008).
Biodegradation by Pseudomonas putida
A strain of Pseudomonas putida has shown the ability to oxidize 4-hydroxy-3-methoxybenzoic acid. This process is significant for understanding the microbial degradation of certain aromatic compounds, which has implications in environmental biotechnology and pollution control (Donnelly & Dagley, 1980).
Role in Synthesis of Organic Compounds
4-Hydroxyisophthalic acid, a derivative of 4-hydroxy-3-methoxybenzoic acid, has been synthesized through a process involving chloromethylation and subsequent reactions. This synthesis pathway has relevance in organic chemistry for creating complex molecules (He, 2011).
Enzymatic Interactions
Research on the interactions of 4-hydroxy-3-methoxybenzoic acid with various enzymes, such as 4-methoxybenzoate monooxygenase in Pseudomonas putida, has contributed to a deeper understanding of enzymatic specificity and reaction mechanisms. This knowledge is valuable for biocatalysis and pharmaceutical research (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Antioxidant Properties in Marine Fungi
A study identified phenyl ether derivatives of 4-hydroxy-3-methoxybenzoic acid in the marine-derived fungus Aspergillus carneus. These compounds exhibited significant antioxidant activity, underscoring the potential of such substances in the development of new antioxidant agents (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Application in Fully Renewable Copolyesters
Innovative biobased polyether/esters have been synthesized using 4-(2-hydroxyethoxy)-3-methoxybenzoic acid as a building block. These materials show potential for use in various applications, such as active packaging and biomedical fields, due to their tunable thermal properties and biocidal activity (Gioia et al., 2018).
properties
IUPAC Name |
4-(2-hydroxyethoxy)-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGSNBHTDBKLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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